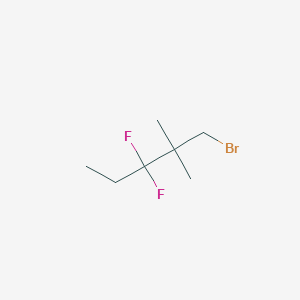

1-Bromo-3,3-difluoro-2,2-dimethylpentane

Description

1-Bromo-3,3-difluoro-2,2-dimethylpentane is a halogenated alkane featuring a bromine atom at the first carbon, two fluorine atoms at the third carbon, and two methyl groups at the second carbon of a pentane backbone.

Properties

IUPAC Name |

1-bromo-3,3-difluoro-2,2-dimethylpentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrF2/c1-4-7(9,10)6(2,3)5-8/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUXEJRKCHCURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)(C)CBr)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,3-difluoro-2,2-dimethylpentane can be synthesized through several methods. One common approach involves the bromination of 3,3-difluoro-2,2-dimethylpentane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by light or heat to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include precise control of temperature, pressure, and reagent concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,3-difluoro-2,2-dimethylpentane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are commonly used, often in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

Elimination Reactions: The major products are typically alkenes, such as 3,3-difluoro-2,2-dimethylpent-1-ene.

Scientific Research Applications

1-Bromo-3,3-difluoro-2,2-dimethylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-difluoro-2,2-dimethylpentane involves its reactivity due to the presence of bromine and fluorine atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atoms contribute to the compound’s stability and influence its electronic properties, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Analogues

a) 1-Bromopentane (CAS 110-53-2)

- Structure : Linear pentane with a terminal bromine.

- Properties : Molecular weight 151.05, boiling point ~129°C (inferred from ), density ~1.2 g/cm³.

- Comparison : The absence of fluorine and methyl groups in 1-bromopentane results in lower boiling points and reduced steric hindrance compared to 1-bromo-3,3-difluoro-2,2-dimethylpentane. This makes 1-bromopentane more reactive in SN2 reactions .

b) 1-Bromo-3,5-difluorobenzene (CAS 461-96-1)

- Structure : Aromatic ring with bromine and fluorine substituents.

- Properties : Boiling point 140°C, density 1.686 g/cm³ .

- Comparison : The aromatic system and electron-withdrawing fluorine groups enhance thermal stability and alter reactivity (e.g., directing electrophilic substitution). In contrast, the aliphatic backbone of this compound may favor radical or elimination reactions .

c) 3-Bromo-1,1-difluoropropene (CAS 60917-29-5)

- Structure : Allylic bromide with difluoro substitution.

- Properties : Molecular weight 156.96, boiling point ~40–80°C (based on ).

- Comparison : The double bond in this compound increases reactivity toward addition reactions, whereas the saturated pentane chain in the target compound may prioritize substitution pathways .

Physicochemical Properties

*Estimated based on analogs.

Biological Activity

1-Bromo-3,3-difluoro-2,2-dimethylpentane is a halogenated alkane with the molecular formula C7H13BrF2. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

This compound can be synthesized through bromination of 3,3-difluoro-2,2-dimethylpentane using bromine or bromine-containing reagents. The reaction typically occurs in solvents like dichloromethane and may be catalyzed by light or heat to enhance substitution reactions .

Key Properties:

- Molecular Weight: 201.09 g/mol

- Boiling Point: Approximately 140 °C

- Physical State: Liquid at room temperature

Biological Activity Overview

The biological activity of this compound primarily revolves around its reactivity as a halogenated compound. Its bromine atom acts as a good leaving group in nucleophilic substitution reactions, while the difluoromethyl group contributes to its stability and electronic properties.

The compound's mechanism of action involves:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide or amines, facilitating the formation of various biologically relevant compounds.

- Elimination Reactions: Under basic conditions, it can undergo elimination to produce alkenes, which may have distinct biological activities.

Applications in Biological Research

This compound has several applications in biological research:

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are scarce, related compounds have been investigated for their biological activities:

These findings underscore the potential for further exploration of this compound's biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.